molecular formula C5BrCl4N B3064868 4-Bromo-2,3,5,6-tetrachloropyridine CAS No. 23995-94-0

4-Bromo-2,3,5,6-tetrachloropyridine

Cat. No. B3064868
CAS RN: 23995-94-0
M. Wt: 295.8 g/mol
InChI Key: VKEHZUUPYAGIST-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrachloropyridine is a chemical compound with the molecular formula C5BrCl4N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used as a chemical intermediate in the production of various substances .


Synthesis Analysis

The synthesis of 4-Bromo-2,3,5,6-tetrachloropyridine and similar compounds often involves the use of pentachloropyridine as a starting material . The synthesis process can be influenced by many factors including the nature of the nucleophile, reaction conditions, and the solvent used . For example, it has been reported that on treatment with lithium aluminum hydride, pentachloropyridine gives 2,3,6-trichloropyridine along with a small amount of other compounds such as 2,3,5,6-, 2,3,4,6- and 2,3,4,5-tetrachloropyrine .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3,5,6-tetrachloropyridine is characterized by the presence of a pyridine ring which is substituted with one bromine and four chlorine atoms . The exact arrangement of these substituents on the pyridine ring can influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

4-Bromo-2,3,5,6-tetrachloropyridine, like other perhalogenated pyridines, is highly reactive towards nucleophilic attack due to its electron-deficient nature . This reactivity allows it to participate in a variety of chemical reactions, including Suzuki–Miyaura cross-coupling reactions . The site-selectivity of these reactions can be influenced by factors such as the nature of the nucleophile and the reaction conditions .

Scientific Research Applications

Synthesis Processes

4-Bromo-2,3,5,6-tetrachloropyridine has been utilized in various synthesis processes. For instance, Chen and Flowers (1980) described a synthesis method for tetrahalogenopyridines, including 2,3,5,6-tetrachloropyridine, which could be extended to the bromo-substituted variant (Chen & Flowers, 1980). Moreover, Christopher et al. (2008) explored the nucleophilic substitution reactions of 4-bromo-2,3,5,6-tetrafluoropyridine, indicating its potential in organic synthesis (Christopher et al., 2008).

Quantum Mechanical Studies

Selvarani, Balachandran, and Vishwanathan (2014) conducted quantum mechanical calculations on 4-bromo-2,3,5,6-tetrafluoropyridine, contributing to the understanding of its thermodynamic properties and molecular stability (Selvarani, Balachandran, & Vishwanathan, 2014).

Fluorescence Studies

Ehlers et al. (2014) synthesized fluorescent 2,3,5,6-tetraalkynylpyridines using 4-substituted 2,3,5,6-tetrachloropyridines, including the bromo variant, demonstrating their interesting UV/Vis and fluorescence properties (Ehlers et al., 2014).

Photodissociation Dynamics

Srinivas, Sajeev, and Upadhyaya (2017) investigated the photodissociation dynamics of 4-bromo-2,3,5,6-tetrafluoropyridine, offering insights into its behavior under certain energy states (Srinivas, Sajeev, & Upadhyaya, 2017).

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrachloropyridine in chemical reactions often involves nucleophilic attack on the electron-deficient pyridine ring . This can lead to the displacement of the halogen atoms and the formation of new bonds .

Future Directions

Given the utility of 4-Bromo-2,3,5,6-tetrachloropyridine and similar compounds in organic synthesis, future research may focus on developing new synthetic methods and exploring further applications . Despite the use of pentachloropyridine in organic synthesis, no comprehensive review describing both synthesis and the reactivity of this interesting substrate has been reported in the literature so far .

properties

IUPAC Name

4-bromo-2,3,5,6-tetrachloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrCl4N/c6-1-2(7)4(9)11-5(10)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEHZUUPYAGIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrCl4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404526
Record name 4-bromo-2,3,5,6-tetrachloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrachloropyridine

CAS RN

23995-94-0
Record name 4-bromo-2,3,5,6-tetrachloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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